2-(4-Arsonoanilino)acetic acid
Description
2-(4-Arsonoanilino)acetic acid is an organoarsenic compound characterized by an arsono group (-AsO₃H₂) attached to the para position of an aniline ring, which is further linked to an acetic acid moiety. Synthesis of similar arylarsonic acids typically involves nitration, hydrolysis, or direct arylation of aniline precursors .
Properties
CAS No. |
5410-45-7 |
|---|---|
Molecular Formula |
C8H10AsNO5 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(4-arsonoanilino)acetic acid |
InChI |
InChI=1S/C8H10AsNO5/c11-8(12)5-10-7-3-1-6(2-4-7)9(13,14)15/h1-4,10H,5H2,(H,11,12)(H2,13,14,15) |
InChI Key |
XJHGBVCKYYNIPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC(=O)O)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)[As](=O)(O)O |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Acetylanilino)acetic Acid
- Molecular Formula: C₁₀H₁₁NO₃ .
- Key Differences: Replaces the arsono group with an acetyl (-COCH₃) substituent, reducing polarity and acidity. Exhibits moderate solubility in polar solvents due to the acetic acid moiety but lacks the heavy metal interaction capacity of arsenic .
- Applications : Likely used in pharmaceutical intermediates or organic synthesis due to its simpler structure and lower toxicity .
(4-Fluoro(phenylsulfonyl)anilino)acetic Acid
- Molecular Formula: C₁₄H₁₂FNO₄S .
- Key Differences: Contains a sulfonyl (-SO₂-) group and fluorine substituent, enhancing electron-withdrawing effects and stability under acidic conditions. The sulfonyl group increases acidity (pKa ~1–2) compared to the arsono analog, which may exhibit stronger acidity due to the arsono group’s ionization .
- Applications: Potential use in materials science or as a stabilizer in reactive environments .
Ethyl 2-(4-Isopropylanilino)-2-oxoacetate
- Molecular Formula: C₁₃H₁₇NO₃ .
- Key Differences :
- Applications : Likely a precursor in agrochemical or fine chemical synthesis .
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The arsono group’s strong Lewis acidity enables interactions with transition metals, suggesting utility in catalysis or environmental remediation (e.g., arsenic sequestration) .
- Structural Flexibility : Sulfonyl and acetyl variants are more synthetically accessible and safer, making them preferable for drug design .
Notes on Limitations
- Direct experimental data for this compound is scarce in the provided evidence; comparisons rely on structurally related compounds.
- Further studies are needed to quantify its physicochemical properties (e.g., pKa, solubility) and explore niche applications where arsenic’s unique reactivity is advantageous.
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